molecular formula C8H13BrO4 B154335 [(3R)-4-Acetyloxy-3-bromobutyl] acetate CAS No. 137846-89-0

[(3R)-4-Acetyloxy-3-bromobutyl] acetate

Cat. No. B154335
CAS RN: 137846-89-0
M. Wt: 253.09 g/mol
InChI Key: YRACZZIOCLJETM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3R)-4-Acetyloxy-3-bromobutyl] acetate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as bromoacetyl bromide or BAB and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The mechanism of action of [(3R)-4-Acetyloxy-3-bromobutyl] acetate involves the reaction of the bromine atom with the nucleophilic center of the target molecule. This reaction leads to the formation of a covalent bond between the two molecules, which can be used to modify the properties of the target molecule.
Biochemical and Physiological Effects: [(3R)-4-Acetyloxy-3-bromobutyl] acetate has been shown to have a range of biochemical and physiological effects. It has been used to modify the properties of enzymes, proteins, and other biomolecules. It has also been studied for its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using [(3R)-4-Acetyloxy-3-bromobutyl] acetate in lab experiments include its high reactivity and specificity. However, its use can also be limited by its toxicity and potential for side reactions.

Future Directions

There are many potential future directions for research involving [(3R)-4-Acetyloxy-3-bromobutyl] acetate. These include its use in the synthesis of novel organic compounds, its potential as an anticancer agent, and its use in the modification of biomolecules for various applications.
In conclusion, [(3R)-4-Acetyloxy-3-bromobutyl] acetate is a valuable compound for scientific research due to its unique properties and potential applications. Its use in the synthesis of organic compounds and modification of biomolecules has been extensively studied, and there are many potential future directions for research involving this compound.

Synthesis Methods

The synthesis of [(3R)-4-Acetyloxy-3-bromobutyl] acetate involves the reaction of bromoacetyl chloride with acetic anhydride in the presence of a catalyst. The reaction yields a colorless liquid that can be purified through distillation or chromatography.

Scientific Research Applications

[(3R)-4-Acetyloxy-3-bromobutyl] acetate has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the synthesis of peptides, amino acids, and other organic compounds.

properties

CAS RN

137846-89-0

Product Name

[(3R)-4-Acetyloxy-3-bromobutyl] acetate

Molecular Formula

C8H13BrO4

Molecular Weight

253.09 g/mol

IUPAC Name

[(3R)-4-acetyloxy-3-bromobutyl] acetate

InChI

InChI=1S/C8H13BrO4/c1-6(10)12-4-3-8(9)5-13-7(2)11/h8H,3-5H2,1-2H3/t8-/m1/s1

InChI Key

YRACZZIOCLJETM-MRVPVSSYSA-N

Isomeric SMILES

CC(=O)OCC[C@H](COC(=O)C)Br

SMILES

CC(=O)OCCC(COC(=O)C)Br

Canonical SMILES

CC(=O)OCCC(COC(=O)C)Br

synonyms

1,4-Butanediol,2-bromo-,diacetate,(R)-(9CI)

Origin of Product

United States

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